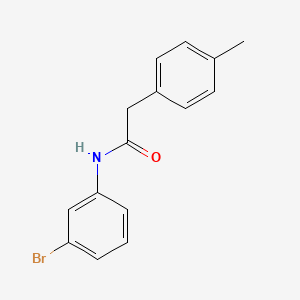

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide

Description

N-(3-Bromophenyl)-2-(4-methylphenyl)acetamide is a secondary acetamide derivative featuring a 3-bromophenyl group attached to the nitrogen atom and a 4-methylphenyl (p-tolyl) moiety on the adjacent carbon. The bromine atom at the meta position of the phenyl ring and the methyl group at the para position of the acetyl-linked phenyl ring likely influence its electronic, steric, and solubility properties, which are critical for biological interactions .

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-5-7-12(8-6-11)9-15(18)17-14-4-2-3-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSNZRLRZZGTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 3-bromoaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(3-bromophenyl)-2-(4-methylphenyl)ethylamine.

Substitution: N-(3-hydroxyphenyl)-2-(4-methylphenyl)acetamide or N-(3-aminophenyl)-2-(4-methylphenyl)acetamide.

Scientific Research Applications

N-(3-bromophenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(3-Bromophenyl)-2-(4-Methylphenyl)acetamide with Analogues

Key Observations :

- Halogen Positioning : The meta-bromine in the target compound contrasts with para-bromine in analogues like N-(4-bromophenyl) derivatives, which may alter binding affinity in enzyme inhibition (e.g., FPR2 agonists) .

- Aromatic vs.

- Heterocyclic Extensions : Compounds with pyridazine or pyridine rings () exhibit enhanced π-π stacking and hydrogen-bonding capabilities, critical for targeting enzymes like SARS-CoV-2 Mpro .

Key Insights :

- Enzyme Inhibition : Pyridine-containing analogues () show strong binding to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142. The target compound’s bromine and methyl groups may similarly enhance hydrophobic interactions .

- Receptor Activation : Para-substituted bromophenyl derivatives () exhibit FPR2 agonism, suggesting the target’s meta-bromine could modulate selectivity between FPR1 and FPR2 .

- Cytotoxicity : Chlorinated and hydroxylated analogues () demonstrate moderate activity, implying halogenation’s role in enhancing membrane penetration and target binding .

Q & A

Q. What are the standard synthetic routes for N-(3-bromophenyl)-2-(4-methylphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 3-bromoaniline with activated derivatives of 4-methylphenylacetic acid. A common method uses carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts . Optimization focuses on solvent polarity (e.g., dichloromethane for faster reaction vs. DMF for solubility), temperature (room temperature to 40°C), and stoichiometric ratios (1:1.2 amine:acylating agent) to maximize yields (>75%) and minimize side products like unreacted starting materials .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm the acetamide backbone and substituent positions. For example, the acetamide methylene group (CHCO) appears as a singlet at ~δ 3.8–4.2 ppm in H NMR, while the aromatic protons of the 3-bromophenyl group show splitting patterns consistent with para-substitution .

- HPLC-MS : Ensures purity (>95%) and validates molecular weight (MW = 318.2 g/mol) via [M+H] peaks .

- FT-IR : Confirms amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening includes:

- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) at concentrations of 10–100 μM .

- Cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Receptor binding studies using radioligand displacement assays for targets like serotonin or dopamine receptors, given structural similarity to neuromodulators .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

Comparative studies with analogs (e.g., replacing bromine with chlorine or methoxy groups) reveal that:

- The 3-bromo substituent enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration for CNS-targeted applications .

- Methoxy groups at the 4-methylphenyl position reduce cytotoxicity (IC >50 μM vs. ~25 μM for bromo analogs) but increase solubility .

- Sulfonyl or thioether variants (e.g., replacing acetamide with sulfonamide) alter selectivity for kinase vs. protease inhibition .

Q. How can contradictions in biological assay data (e.g., varying IC50_{50}50 values) be resolved?

Discrepancies often arise from:

- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24h vs. 48h). Standardize protocols using guidelines like OECD TG 432 .

- Compound stability : Degradation in DMSO stock solutions over time. Confirm stability via HPLC before assays .

- Cell line variability : Use isogenic cell lines and validate results across multiple models (e.g., 2D vs. 3D cultures) .

Q. What computational strategies predict target interactions and binding affinities?

- Molecular docking (AutoDock Vina, Glide) models interactions with proteins like COX-2 or EGFR, identifying key hydrogen bonds with the acetamide carbonyl .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting residues critical for binding .

- QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .

Q. How can solvent selection and reaction workup improve synthesis yield and purity?

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity of the amine but may require post-reaction dilution with water to precipitate the product .

- Workup optimization : Sequential washes with 1M HCl (remove unreacted amine) and saturated NaHCO (neutralize acid byproducts) improve purity to >90% .

- Column chromatography : Use silica gel with hexane/ethyl acetate (7:3) for final purification, achieving >98% purity confirmed by HPLC .

Methodological Guidance

Q. What advanced techniques are used for purity analysis and impurity profiling?

- UHPLC-QTOF : Detects trace impurities (<0.1%) via high-resolution mass spectra and isotopic patterns .

- DSC/TGA : Thermal analysis identifies polymorphic forms and decomposition temperatures (>200°C) for formulation studies .

Q. How should complex H NMR splitting patterns be interpreted for structural confirmation?

- ABX systems : The 3-bromophenyl group’s protons exhibit coupling constants ( = 8–9 Hz, = 2–3 Hz) diagnostic of para-substitution .

- NOE experiments : Correlate spatial proximity between the methylphenyl group and acetamide protons to confirm regiochemistry .

Q. What strategies are critical for designing SAR studies?

- Fragment-based design : Synthesize analogs with incremental changes (e.g., halogens, alkyl chains) to isolate pharmacophore contributions .

- Free-Wilson analysis : Quantify substituent contributions to bioactivity using regression models .

- Metabolic profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., bromine hydrolysis) for targeted stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.